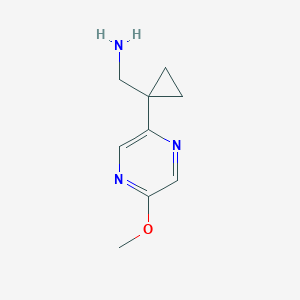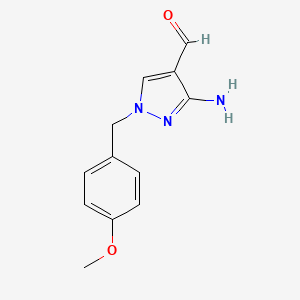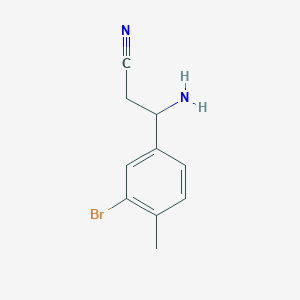![molecular formula C5H2BrNS2 B13051005 2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
2-Bromothieno[2,3-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromothieno[2,3-d]thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as organic electronics, optoelectronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-d]thiazole typically involves the nucleophilic substitution of a bromo substituent by sodium thiocyanate, followed by the reduction of the resulting nitrothiocyanatothiophene. This process can be carried out under various conditions, including the use of iron and acetic acid for reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution and reduction reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[2,3-d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles such as sulfur, nitrogen, and oxygen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiocyanate, benzylthiol, and other nucleophiles in solvents like dimethyl sulfoxide at elevated temperatures (e.g., 60°C) are commonly used.
Reduction: Iron and acetic acid are typical reagents for reducing nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include various 2-substituted thienothiazoles depending on the nucleophile used.
Reduction: The primary product is the amino derivative of thienothiazole.
Scientific Research Applications
2-Bromothieno[2,3-d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Bromothieno[2,3-d]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Thienothiazole: A fused heterocyclic compound with similar structural features.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Uniqueness
2-Bromothieno[2,3-d]thiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination allows it to exhibit distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C5H2BrNS2 |
|---|---|
Molecular Weight |
220.1 g/mol |
IUPAC Name |
2-bromothieno[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H |
InChI Key |
XQSGAPBWHMXXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)


![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)


![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)




![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)


